molecular formula C16H17N3O3 B15311521 N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide CAS No. 923779-39-9

N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide

Cat. No.: B15311521
CAS No.: 923779-39-9
M. Wt: 299.32 g/mol
InChI Key: AVLKHFXPOOVFBL-UHFFFAOYSA-N
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Description

N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a carbohydrazide group, and a dimethylphenoxyacetyl moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide typically involves the reaction of 2-(3,5-dimethylphenoxy)acetic acid with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for reagent addition and product isolation can enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N’-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide stands out due to its unique combination of a pyridine ring and a dimethylphenoxyacetyl moiety.

Properties

CAS No.

923779-39-9

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

N'-[2-(3,5-dimethylphenoxy)acetyl]pyridine-2-carbohydrazide

InChI

InChI=1S/C16H17N3O3/c1-11-7-12(2)9-13(8-11)22-10-15(20)18-19-16(21)14-5-3-4-6-17-14/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

AVLKHFXPOOVFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=CC=CC=N2)C

solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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